Negative-Ion Mode MALDI-TOF MS Performance of 3,5-DHBA Versus 2,6-DHBA and 2,5-DHBA for Phospholipid Analysis
In a head-to-head comparison of all six DHB positional isomers as MALDI matrices for phospholipid analysis, 3,5-DHBA demonstrated effective performance in negative-ion mode, whereas 2,6-DHBA provided no signal whatsoever in this mode due to its marked acidity [1]. The quality of positive-ion lipid spectra decreased in the order 2,5-DHB > 2,6-DHB > 2,3-DHB > 2,4-DHB, with 3,4-DHB and 3,5-DHB giving only very weak positive-ion signals [1]. In negative-ion mode, the most suitable matrices were identified as 2,5-DHB, 2,4-DHB, and 3,5-DHB, while 2,6-DHB was completely ineffective [1].
| Evidence Dimension | Negative-ion mode MALDI matrix suitability for phospholipids |
|---|---|
| Target Compound Data | Effective negative-ion mode matrix |
| Comparator Or Baseline | 2,6-DHBA: No signal in negative-ion mode; 2,5-DHBA: Most versatile across both modes |
| Quantified Difference | 3,5-DHBA performs in negative-ion mode; 2,6-DHBA gives zero signal |
| Conditions | MALDI-TOF MS analysis of phosphatidylcholine and phosphatidylserine; UV absorption and laser desorption spectra recorded |
Why This Matters
For researchers conducting negative-ion mode MALDI-TOF MS analysis of acidic phospholipids, 3,5-DHBA represents a functional matrix option whereas 2,6-DHBA is entirely unusable, directly impacting experimental feasibility.
- [1] Schiller, J., Süß, R., Fuchs, B., Müller, M., Petković, M., Zschörnig, O., & Waschipky, H. (2007). The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? European Biophysics Journal, 36, 517-527. View Source
